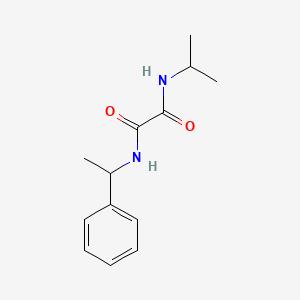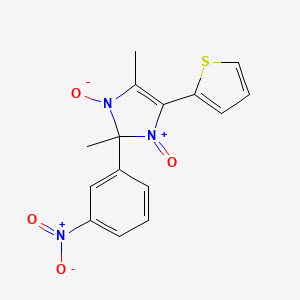
6-(3-methoxyphenyl)-5-nitro-2-piperidinone
Vue d'ensemble
Description
6-(3-methoxyphenyl)-5-nitro-2-piperidinone, commonly known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. MNPN is a heterocyclic compound that belongs to the piperidinone family and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of MNPN is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and proteins in the body. MNPN has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that MNPN has several biochemical and physiological effects. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. MNPN has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MNPN has been shown to possess antiviral activity against several viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
MNPN has several advantages for use in lab experiments. It is readily available and can be easily synthesized. MNPN is also stable and can be stored for long periods without degradation. However, MNPN has some limitations, including its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MNPN. One area of interest is the development of MNPN-based anticancer agents. MNPN has shown promising results in inducing apoptosis in cancer cells, and further research is needed to develop MNPN-based drugs for cancer treatment. Another area of interest is the development of MNPN-based antiviral agents. MNPN has shown activity against several viruses, and further research is needed to develop MNPN-based drugs for the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of MNPN and its potential applications in other areas of research.
Applications De Recherche Scientifique
MNPN has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of several biologically active compounds, including anticancer agents, anti-inflammatory agents, and antiviral agents.
Propriétés
IUPAC Name |
6-(3-methoxyphenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-9-4-2-3-8(7-9)12-10(14(16)17)5-6-11(15)13-12/h2-4,7,10,12H,5-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYLNOYLFXNMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3984646.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984650.png)

![methyl 3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B3984663.png)




![2-(3-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B3984700.png)



